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Compound of Interest

Compound Name: Bisphenol A diglycidyl ether

Cat. No.: B7796626

Introduction

Bisphenol A diglycidyl ether (BADGE) is a key component in the epoxy resins used as
internal coatings for food and beverage cans. These coatings are vital for preventing direct
contact between the food and the metal, thereby avoiding corrosion and potential food
contamination. However, residual BADGE and its derivatives can migrate from the can lining
into the food product. Due to potential health concerns associated with these compounds,
regulatory bodies have established specific migration limits (SMLs). For instance, the European
Union has set an SML of 9 mg/kg for the sum of BADGE and its hydrolyzed derivatives and 1
mg/kg for the sum of its chlorinated derivatives.[1] This necessitates robust and reliable
analytical methods for the determination of BADGE and its related compounds in various
canned food matrices.

This document provides detailed application notes and protocols for the sample preparation
and analysis of BADGE and its derivatives in canned food, intended for researchers, scientists,
and professionals in food safety and analysis.

Analytical Techniques

The most common analytical techniques for the determination of BADGE and its derivatives in
canned foods are high-performance liquid chromatography (HPLC) with fluorescence detection
(FLD) and liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[2][3]
Gas chromatography-mass spectrometry (GC-MS) is also utilized, often for confirmation
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purposes.[4] The choice of technique depends on the required sensitivity, selectivity, and the
specific analytes of interest.

Sample Preparation Methodologies

Effective sample preparation is crucial for accurate and reproducible analysis of BADGE in
complex food matrices. The primary goals of sample preparation are to extract the target
analytes from the food, remove interfering substances, and concentrate the analytes to a level
suitable for instrumental analysis. The main techniques employed are Liquid-Liquid Extraction
(LLE) and Solid-Phase Extraction (SPE).

Experimental Workflow for BADGE Analysis

Click to download full resolution via product page

Figure 1: General experimental workflow for the analysis of BADGE in canned food.

Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Solid and
Semi-Solid Canned Foods (e.g., Fish, Vegetables)

This protocol is adapted from methodologies used for the analysis of BADGE in various food
matrices.[1]

1. Sample Homogenization:

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.researchgate.net/publication/11343066_Improved_sample_extraction_and_clean-up_for_the_GC-MS_determination_of_BADGE_and_BFDGE_in_vegetable_oil
https://www.benchchem.com/product/b7796626?utm_src=pdf-body-img
https://lcms.labrulez.com/labrulez-bucket-strapi-h3hsga3/AN_521_63361_BADGE_BFDGE_Canned_Foods_Beverages_0411_S_5d3f68ee26/AN521_63361_BADGE_BFDGE_Canned-Foods-Beverages-0411S.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7796626?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e Open the canned food product and transfer the entire contents into a blender.
 Homogenize the sample until a uniform consistency is achieved.
2. Extraction:

o Weigh approximately 3 g of the homogenized sample into a 50 mL polypropylene centrifuge
tube.[1]

e Add 6 mL of ethyl acetate to the tube.[1]

o Shake the mixture vigorously for 20 minutes using a mechanical shaker.[1]

e Place the tube in an ultrasonic bath for 30 minutes.[1]

o Centrifuge the mixture at 4000 rpm for 15 minutes.[1]

3. Evaporation and Reconstitution:

o Carefully transfer 5 mL of the supernatant (the ethyl acetate layer) to a clean vial.[1]

o Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 35-
40°C.

» Reconstitute the dried extract in 1 mL of a methanol:water (1:1, v/v) solution.[1]

« Filter the reconstituted solution through a 0.45 um syringe filter into an HPLC vial for
analysis.[1]

Protocol 2: Solid-Phase Extraction (SPE) for Liquid
Canned Foods (e.g., Beverages)

This protocol is suitable for clearing and concentrating analytes from liquid samples.[1]
1. Sample Preparation:

o Degas carbonated beverages by sonication for approximately 20 minutes.[1]
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2. SPE Cartridge Conditioning:

» Condition a polymeric SPE cartridge (e.g., Oasis HLB or equivalent) by passing 3 mL of
methanol followed by 3 mL of deionized water.[1]

3. Sample Loading:

o Load 3 mL of the degassed beverage sample onto the conditioned SPE cartridge.[1]
4. Elution:

e Elute the analytes from the cartridge with 4 mL of methanol.[1]

5. Evaporation and Reconstitution:

o Evaporate the collected eluate to dryness under a gentle stream of nitrogen.

o Reconstitute the residue in 1 mL of a methanol:water (1:1, v/v) solution.[1]

« Filter the solution through a 0.45 pum syringe filter into an HPLC vial for analysis.[1]

Data Presentation: Quantitative Summary

The following tables summarize quantitative data from various studies on BADGE analysis in
canned foods, providing an overview of method performance and observed concentration
levels.

Table 1: Method Performance for BADGE and its Derivatives
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LO
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d Method (%)
HglL)
Cyclo-di- o
Bonito in
BADGE i HPLC-FLD 10 (food) 87 - 107 <6 [5]
Oi
(CdB)
BADGE &
o Beverages LC-MS/MS 0.13-1.6 - -
Derivatives
BADGE &
o Foodstuff LC-MS/MS 1.0-4.0 - - [1]
Derivatives
BADGE & Food 0.94-49.3
] LC-MS/MS - -
NOGEs Simulants (ng/L)
Canned
BADGE & .
o Animal HPLC-FLD - 62 - 97 - [2]
Derivatives
Food

BADGE & Canned

o ) LC-MS/MS 2-10 89 - 109 6-12 [6]
Derivatives Fish

Table 2: Concentration of BADGE and its Derivatives in Canned Food Samples

Concentration

Food Product Compound Reference
Range (pg/kg)
] S ] Cyclo-di-BADGE
Sardines in olive oil up to 2623 [5]
(CdB)
Various Canned
BADGE 2H20 2.1-675 [1]
Foods
Asparagus BADGE-H20 35-53 [1]
Asparagus BADGE-HCI-H20 3.4-274 [1]
Asparagus BADGE-2HCI 09-28 [1]
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Disclaimer: The limits of quantification (LOQ), recovery, and relative standard deviation (RSD)
values are dependent on the specific matrix, instrumentation, and experimental conditions. The
reported concentrations are examples and can vary significantly between products and

batches.

Signaling Pathways and Logical Relationships

The primary concern with BADGE is its potential for migration and subsequent reaction with
food components. The following diagram illustrates the relationship between BADGE in can

coatings and its potential presence in the food product.

BADGE Derivatives in Food

Chlorinated Products
(e.g., BADGE-HCI, BADGE-2HCI)

O Hydrolyzed Products
(e.g., BADGE-H-0, BADGE-2H:z0)

Epoxy Resin Can Coating Canned Food Matrix
(contains BADGE) (Aqueous, Acidic, Fatty)

Click to download full resolution via product page
Figure 2: Migration and transformation of BADGE from can coatings into food.

This diagram illustrates that BADGE can migrate from the epoxy resin coating into the food

matrix. Once in the food, especially in aqueous and acidic environments, it can react to form
various hydrolyzed and chlorinated derivatives. These are the compounds that are typically

targeted for analysis alongside the parent BADGE molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b7796626?utm_src=pdf-body-img
https://www.benchchem.com/product/b7796626?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7796626?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

¢ 1. Icms.labrulez.com [Icms.labrulez.com]
e 2.researchgate.net [researchgate.net]

» 3. researchgate.net [researchgate.net]

e 4. researchgate.net [researchgate.net]

e 5. mdpi.com [mdpi.com]

e 6. ALC-MS/MS method for the determination of BADGE-related and BFDGE-related
compounds in canned fish food samples based on the formation of [M+NH(4)](+) aducts -
PubMed [pubmed.nchbi.nlm.nih.gov]

 To cite this document: BenchChem. [Application Notes and Protocols for the Analysis of
BADGE in Canned Food]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7796626#sample-preparation-techniques-for-badge-
analysis-in-canned-food]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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